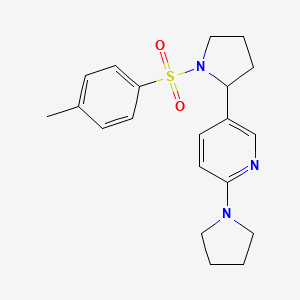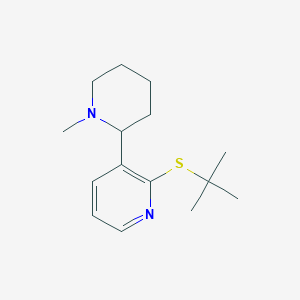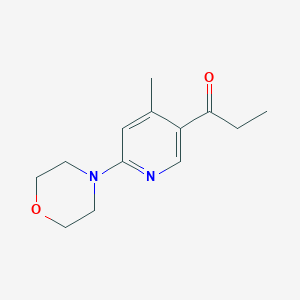
2-(Pyrrolidin-1-yl)-5-(1-tosylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピロリジン-1-イル)-5-(1-トシルピロリジン-2-イル)ピリジンは、ピリジン環にピロリジンとトシルピロリジン基が置換された複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(ピロリジン-1-イル)-5-(1-トシルピロリジン-2-イル)ピリジンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、最初にピリジン環を形成し、次に求核置換反応によってピロリジンとトシルピロリジン基を導入するものです。反応条件には、多くの場合、パラジウムやロジウムなどの触媒と、ジクロロメタンやトルエンなどの溶媒の使用が必要です。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続式反応器や自動合成システムの使用により、生産プロセスの効率と収率が向上します。さらに、最終製品の純度と一貫性を確保するために、厳格な品質管理が実施されています。
化学反応の分析
反応の種類
2-(ピロリジン-1-イル)-5-(1-トシルピロリジン-2-イル)ピリジンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができます。
置換: 求核置換反応により、化合物の異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はピリジンN-オキシドを生じさせる可能性があり、還元は第二級アミンを生じさせる可能性があります。
科学的研究の応用
2-(ピロリジン-1-イル)-5-(1-トシルピロリジン-2-イル)ピリジンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性が調査されています。
医学: 抗炎症作用や鎮痛作用を含む、潜在的な治療効果が検討されています。
工業: 新素材や化学プロセスの開発に利用されています。
作用機序
2-(ピロリジン-1-イル)-5-(1-トシルピロリジン-2-イル)ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の活性部位に結合することにより、それらの活性を調節することができ、それによってさまざまな生化学的経路に影響を与えます。正確な経路と標的は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
2-(ピロリジン-1-イル)ピリジン: トシルピロリジン基がなく、より単純です。
5-(1-トシルピロリジン-2-イル)ピリジン: ピロリジン基がなく、反応性と用途が異なります。
独自性
2-(ピロリジン-1-イル)-5-(1-トシルピロリジン-2-イル)ピリジンは、ピロリジン基とトシルピロリジン基の両方が存在するため、独自です。これらの基は、異なる化学的特性と反応性を付与します。この二重置換は、さまざまな化学反応や用途における汎用性を高めます。
特性
分子式 |
C20H25N3O2S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C20H25N3O2S/c1-16-6-9-18(10-7-16)26(24,25)23-14-4-5-19(23)17-8-11-20(21-15-17)22-12-2-3-13-22/h6-11,15,19H,2-5,12-14H2,1H3 |
InChIキー |
LMUIJKHBSSNVIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)


![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)




![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)

